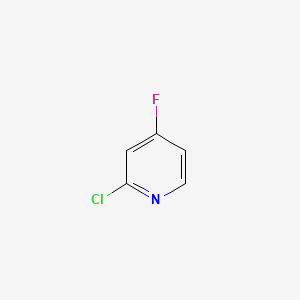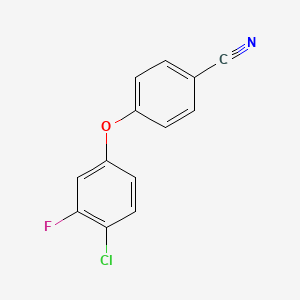![molecular formula C11H12N2O6S B1362410 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 88867-96-3](/img/structure/B1362410.png)
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
“1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C11H12N2O6S and a formula weight of 300.29 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The compound can be synthesized by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . The synthesis process was characterized using single crystal X-ray diffraction studies and spectroscopic methods including NMR, FTIR, ES-MS, and UV .Molecular Structure Analysis
The compound has crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 . The S1-N1 bond length of 1.628 (2) Å indicates the formation of the compound . The absence of characteristic downfield 1 H NMR peak of pyrrolidine ring and the presence of S–N stretching vibration at 857.82 cm −1 on the FTIR are strong indications for the formation of the sulfonamide .Chemical Reactions Analysis
The compound is a derivative of pyrrolidine, a nitrogen heterocycle that is widely used in the synthesis of biologically active compounds . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H12N2O6S and a formula weight of 300.29 . Further physical and chemical properties are not specified in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Preparation Techniques : A method for preparing 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine involves four-step reactions starting from benzyl chloride, leading to yields as high as 98% for the title compound (Fei, 2004).
Cyclisation Reactions : The compound participates in cyclisation reactions via carbenium ion generation, with both toluene- and nitrophenyl-sulfonyl groups being suitable for all substrates tested, leading to good to excellent yields of corresponding pyrrolidines (Griffiths-Jones & Knight, 2010).
Antimicrobial Activity : Novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones shows antimicrobial activity with MIC values ranging from 0.09-1.0 mg (Zareef, Iqbal, & Arfan, 2008).
Synthesis of Carboxylic Anhydrides : The compound is used in the novel synthesis of carboxylic anhydrides from carboxylic acid, showing good to excellent yields (Kim et al., 2003).
Electrophilic Center and Substituent Modifications : The compound allows for modification of both the electrophilic center and substituents, influencing the reaction mechanism significantly (Um et al., 2006).
Biological and Pharmaceutical Research
Synthesis of Heterocyclic Compounds : Utilized as a precursor for both aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds (Benetti et al., 2002).
- ORγt inverse agonists was discovered, showing high selectivity against PXR, LXRα, and LXRβ, and demonstrating biological efficacy in animal models (Duan et al., 2019).
Kinetics in Enzyme Inhibition : The kinetics of reactions with a series of pyridines and alicyclic amines were studied, indicating that the compound is an important model substrate for medicinally important sulfamate esters (Spillane, O'Byrne, & McCaw, 2008).
Development of Sulfonic Acid Prodrugs : It's used in the development of lipophilic, perorally bioavailable prodrugs of sulfonates, demonstrating high stability and adenosine receptor affinities (Yan & Müller, 2004).
Effects on Ruminal Protein Metabolism : Studies on the effects of related compounds on ruminal protein degradation and microorganisms suggest potential agricultural applications (Floret et al., 1999).
Solvatochromism and Solvation Energy Relationships : The compound's derivatives were analyzed for solvatochromism, aiding in the understanding of solvent effects on molecular properties (Hofmann et al., 2008).
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological profiles .
Mode of Action
Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrrolidine derivatives are known to influence several biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic profiles .
Result of Action
Pyrrolidine derivatives are known to exhibit a range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Biochemische Analyse
Biochemical Properties
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as dihydropteroate synthase and DNA topoisomerase, exhibiting inhibitory effects that can be leveraged in drug discovery and development . The nature of these interactions involves the binding of the compound to the active sites of the enzymes, thereby preventing their normal function and leading to potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, the compound’s impact on cell signaling pathways can lead to alterations in cellular behavior, such as changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as dihydropteroate synthase and DNA topoisomerase, thereby blocking their activity . This inhibition can result in downstream effects on cellular processes, including changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on target enzymes and associated cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of metabolites within cells . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with potential implications for its therapeutic applications . Studies have shown that the compound can localize to the nucleus and cytoplasm, where it interacts with target enzymes and influences cellular processes.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6S/c14-11(15)10-2-1-7-12(10)20(18,19)9-5-3-8(4-6-9)13(16)17/h3-6,10H,1-2,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIPGHKYHUOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383058 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88867-96-3 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



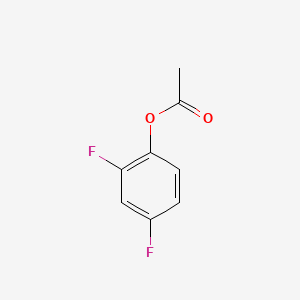
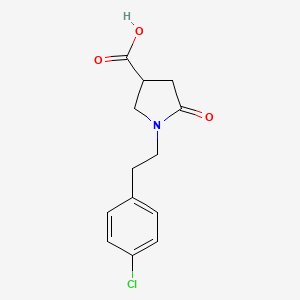
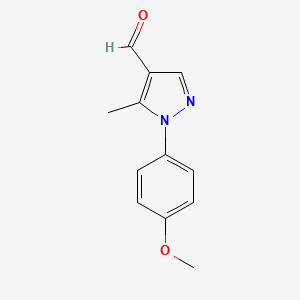
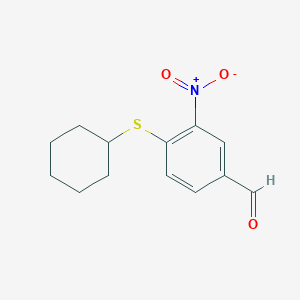


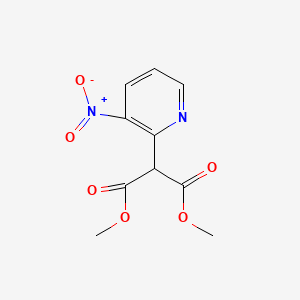
![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)


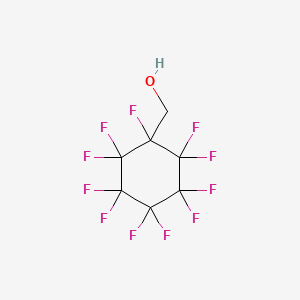
![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)
